4-Bromo-2-methyl-5-nitrobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-methyl-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-4-2-6(9)7(10(13)14)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKVEORHPUAYTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
A comprehensive assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is foundational. For a molecule with the substitution pattern of 4-Bromo-2-methyl-5-nitrobenzoic acid, the aromatic region of the ¹H NMR spectrum is expected to show two distinct singlets, corresponding to the protons at positions 3 and 6. The methyl group at position 2 would appear as a singlet in the aliphatic region, and the carboxylic acid proton would be a broad singlet at a significantly downfield chemical shift, the exact position of which is dependent on the solvent and concentration.
Similarly, the ¹³C NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic region will contain six signals, with the carbons directly attached to the electron-withdrawing nitro and bromo groups, as well as the carboxyl group, showing characteristic downfield shifts. The methyl carbon will appear at the most upfield position.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity
To overcome the limitations of 1D NMR and to definitively establish the connectivity and spatial relationships within the molecule, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would be expected to show no cross-peaks between the two aromatic protons, confirming their isolated nature on the benzene (B151609) ring. This lack of correlation is a key piece of evidence for the 1,2,4,5-substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum for this molecule would show correlations between the proton at position 3 and the carbon at position 3, the proton at position 6 and the carbon at position 6, and the protons of the methyl group with the methyl carbon. This provides an unambiguous link between the proton and carbon skeletons of the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular framework. Key expected HMBC correlations for this compound would include:
The methyl protons showing correlations to the carbons at positions 1, 2, and 3.
The aromatic proton at position 3 showing correlations to carbons 1, 2, 4, and 5.
The aromatic proton at position 6 showing correlations to carbons 1, 4, and 5.
The carboxylic acid proton showing correlations to the carbonyl carbon and the carbon at position 1.
These correlations would allow for the definitive assignment of all quaternary carbons and confirm the positions of the substituents on the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) and EXSY (Exchange Spectroscopy): NOESY is used to identify protons that are close in space, providing through-space correlations. rsc.org For this compound, a NOESY experiment could reveal spatial proximity between the methyl protons at position 2 and the aromatic proton at position 3. The pulse sequences for NOESY and EXSY are identical; when used to study chemical exchange, the experiment is referred to as EXSY. researchgate.net This technique can be used to investigate dynamic processes such as the rotation of the carboxylic acid and nitro groups. researchgate.net
A summary of expected 2D NMR correlations is presented in the table below.
| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlations (with ¹³C) | Key HMBC Correlations (with ¹³C) | Key NOESY Correlations (with ¹H) |
| H-3 | None | C-3 | C-1, C-2, C-4, C-5 | H-methyl |
| H-6 | None | C-6 | C-1, C-4, C-5 | None expected |
| -CH₃ | None | C-methyl | C-1, C-2, C-3 | H-3 |
| -COOH | None | None | C=O, C-1 | Solvent dependent |
Solid-State NMR for Crystalline and Amorphous Forms
Solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of this compound in its solid, crystalline, and potentially amorphous forms. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy (CSA) and dipolar couplings, which provide rich information about the local electronic environment and internuclear distances.
For substituted benzoic acids, ssNMR can be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions in the crystal lattice. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are typically employed to enhance the signal of low-abundance nuclei like ¹³C and to narrow the spectral lines.
In the case of this compound, ssNMR could be used to:
Characterize the crystalline form(s) of the compound.
Identify the presence of any amorphous content.
Study the hydrogen bonding network in the solid state, particularly the interactions involving the carboxylic acid groups, which often form hydrogen-bonded dimers. docbrown.info
Probe the orientation of the nitro group relative to the benzene ring.
Dynamic NMR for Conformational Exchange Processes
Dynamic NMR (DNMR) techniques are used to study molecular motions that occur on the NMR timescale. For this compound, there are several potential conformational exchange processes that could be investigated using DNMR.
One of the most significant is the restricted rotation around the C-C bond connecting the carboxylic acid group to the benzene ring and the C-N bond of the nitro group. Due to steric hindrance from the adjacent methyl and bromo groups, the rotation of the carboxyl and nitro groups is expected to be hindered. Variable temperature (VT) NMR studies can be used to monitor the changes in the NMR spectrum as a function of temperature. At low temperatures, the rotation may be slow enough to result in distinct signals for different conformers (rotamers). As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals and eventually a time-averaged spectrum at high temperatures. By analyzing the line shapes of the spectra at different temperatures, it is possible to determine the thermodynamic and kinetic parameters for the rotational barriers.
Exchange Spectroscopy (EXSY), which uses the same pulse sequence as NOESY, is another powerful DNMR technique. researchgate.net If distinct signals for different conformers are observed at low temperatures, an EXSY experiment can directly show the chemical exchange between these species through the presence of cross-peaks. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Fingerprint Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of this compound by probing its vibrational modes.
Detailed Band Assignments and Vibrational Mode Analysis
While specific, experimentally assigned IR and Raman spectra for this compound are not widely published, a detailed analysis can be performed by comparison with closely related, well-characterized molecules. A comprehensive study on the vibrational spectra of 4-methyl-3-nitrobenzoic acid, supported by Density Functional Theory (DFT) calculations, provides a strong basis for these assignments.
Key expected vibrational modes for this compound include:
Carboxylic Acid Group Vibrations:
O-H Stretch: A broad and intense band is expected in the IR spectrum in the region of 3200-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching in the carboxylic acid dimer.
C=O Stretch: A very strong and sharp absorption in the IR spectrum, typically around 1700-1680 cm⁻¹, corresponding to the carbonyl stretch. The exact position can be influenced by hydrogen bonding.
C-O Stretch and O-H Bend: Coupled vibrations involving C-O stretching and O-H in-plane bending are expected in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions. The out-of-plane O-H bend usually appears as a broad band around 920 cm⁻¹.
Nitro Group Vibrations:
Asymmetric NO₂ Stretch: A strong absorption in the IR spectrum, typically in the range of 1550-1500 cm⁻¹.
Symmetric NO₂ Stretch: A strong absorption in the IR spectrum, usually found between 1355-1315 cm⁻¹.
Aromatic Ring and Substituent Vibrations:
C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
C-C Stretch: Ring stretching vibrations occur in the 1600-1450 cm⁻¹ region.
C-Br Stretch: The C-Br stretching vibration is expected to appear as a strong band in the lower frequency region of the spectrum, typically between 600-500 cm⁻¹.
C-CH₃ Stretch: Stretching and bending modes of the methyl group will also be present.
The table below provides a tentative assignment of the major vibrational bands for this compound based on data from analogous compounds.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H Stretch (Carboxylic Acid Dimer) | 3200-2500 | Strong, Broad | Weak |
| Aromatic C-H Stretch | 3100-3000 | Medium | Medium |
| C=O Stretch (Carboxylic Acid Dimer) | 1700-1680 | Very Strong | Medium |
| NO₂ Asymmetric Stretch | 1550-1500 | Strong | Medium-Strong |
| Aromatic C-C Stretch | 1600-1450 | Medium-Strong | Medium-Strong |
| NO₂ Symmetric Stretch | 1355-1315 | Strong | Strong |
| C-Br Stretch | 600-500 | Strong | Strong |
Computational Support for Spectroscopic Interpretation
Due to the complexity of the vibrational spectra of polysubstituted benzenes, computational methods, particularly Density Functional Theory (DFT), are invaluable for accurate band assignments. By calculating the optimized geometry and vibrational frequencies of the molecule, a theoretical spectrum can be generated.
A study on 4-methyl-3-nitrobenzoic acid utilized the B3LYP functional with a 6-311++G(d,p) basis set to compute the vibrational frequencies. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, the computed frequencies are typically scaled using empirical scaling factors to improve the agreement with experimental data.
For this compound, a similar computational approach would involve:
Optimization of the ground state geometry of the molecule.
Calculation of the harmonic vibrational frequencies at the optimized geometry.
Scaling of the calculated frequencies to provide a more accurate prediction of the experimental spectrum.
Calculation of the IR and Raman intensities to aid in the identification of the bands.
This computational analysis, when combined with the experimental spectra, allows for a confident and detailed assignment of the vibrational modes of this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Studies
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural analysis of "this compound." It provides the exact mass of the molecular ion, which is crucial for determining its elemental composition and offers insights into its fragmentation patterns under ionization.
A key feature in the mass spectrum of a brominated compound is its distinctive isotopic signature. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M+2 peak that is nearly equal in intensity to the molecular ion (M) peak. libretexts.orgfiveable.me
For "this compound" (C₈H₆BrNO₄), the presence of one bromine atom would lead to a pair of peaks in the mass spectrum separated by two mass-to-charge units (m/z), with their intensity ratio being approximately 1:1. libretexts.orgfiveable.menih.gov This unique isotopic pattern is a powerful diagnostic tool for confirming the presence of bromine in the molecule. fiveable.menih.govresearchgate.net The theoretical exact masses for the molecular ions are presented in the table below.
| Isotope | Exact Mass (Da) |
| C₈H₆⁷⁹BrNO₄ | 258.9480 |
| C₈H₆⁸¹BrNO₄ | 260.9460 |
Common fragmentation pathways for nitrobenzoic acids involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), and the nitro group (NO₂). nist.govnist.gov For "this compound," characteristic fragmentation would likely include:
Decarboxylation: Loss of the carboxyl group (–COOH) as CO₂ (44 Da).
Loss of the nitro group: Expulsion of NO₂ (46 Da).
Loss of bromine: Cleavage of the C-Br bond, resulting in the loss of a bromine radical (79/81 Da).
Loss of the methyl group: Cleavage of the C-CH₃ bond, leading to the loss of a methyl radical (15 Da).
A plausible fragmentation cascade could initiate with the loss of the carboxyl group, followed by the sequential loss of the nitro group and other substituents. The analysis of these fragmentation patterns is crucial for confirming the connectivity of the atoms within the molecule.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Characterization
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides valuable information about the electronic transitions and energy levels within "this compound."
The UV-Vis absorption spectrum of nitroaromatic compounds is characterized by transitions involving the nitro group and the aromatic ring. researchgate.net For instance, p-nitrobenzoic acid exhibits absorption maxima that can be influenced by the solvent environment. nist.govnist.gov The presence of multiple chromophores (the nitro group, the carboxyl group, and the bromine atom) and auxochromes (the methyl group) on the benzene ring of "this compound" is expected to result in a complex UV-Vis spectrum with multiple absorption bands.
Nitroaromatic compounds are generally known to be weakly fluorescent or non-fluorescent due to efficient intersystem crossing from the excited singlet state to the triplet state, which is promoted by the nitro group. researchgate.net Therefore, "this compound" is expected to exhibit very low fluorescence quantum yields. researchgate.net
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for interpreting and predicting electronic spectra. karazin.uaacs.orgnih.gov These computational methods can be used to calculate the energies of electronic transitions, which can then be correlated with the experimentally observed absorption bands. karazin.uaresearchgate.net Such calculations can help assign the nature of the electronic transitions (e.g., π→π* or n→π*) and understand the influence of the various substituents on the electronic structure of the molecule. acs.orgrsc.org For instance, computational studies on related nitroaromatic compounds have been successfully used to interpret their electronic spectra. acs.org
Solvatochromism refers to the change in the position, intensity, and shape of absorption or emission bands of a compound in response to a change in the polarity of the solvent. wikipedia.org This phenomenon arises from the differential solvation of the ground and excited states of the molecule. wikipedia.org Substituted benzoic acids, particularly those with strong electron-withdrawing and electron-donating groups, can exhibit significant solvatochromic shifts. researchgate.net
Given the presence of the polar nitro and carboxyl groups, "this compound" is expected to exhibit solvatochromism. A study of its UV-Vis spectra in a range of solvents with varying polarities could provide insights into the nature of its excited state and the change in its dipole moment upon electronic excitation. A bathochromic (red) shift with increasing solvent polarity would suggest that the excited state is more polar than the ground state, while a hypsochromic (blue) shift would indicate the opposite. wikipedia.org
Conformational Landscape and Isomeric Considerations
The presence of substituents on the benzene ring introduces the possibility of rotational isomerism (conformers) due to hindered rotation around single bonds. For "this compound," rotation around the C-COOH and C-NO₂ bonds can lead to different spatial arrangements of these groups relative to the plane of the benzene ring.
The "ortho-effect," where ortho-substituents can influence the properties and reactivity of a benzoic acid derivative, is a significant consideration. libretexts.org In this molecule, the methyl group at the 2-position can sterically hinder the rotation of the adjacent carboxyl group, potentially forcing it out of the plane of the aromatic ring. This can have a significant impact on the molecule's acidity and reactivity. libretexts.orglibretexts.orgopenstax.orgstackexchange.com
Computational methods can be employed to explore the potential energy surface of the molecule and identify the most stable conformers. benchchem.comnih.govmsu.edu These studies can provide information on the rotational barriers between different conformers and their relative populations at a given temperature. While specific crystallographic or detailed conformational analysis data for "this compound" is not available in the searched literature, studies on similarly substituted benzoic acids suggest that the interplay of steric and electronic effects will dictate its preferred conformation.
Rotational Barriers and Preferred Conformers
The concept of rotational barriers is fundamental to understanding the conformational preferences of molecules. In this compound, the primary rotation of interest is around the single bond connecting the carboxylic acid group to the aromatic ring. The energy required to move the carboxyl group from a planar to a perpendicular orientation relative to the benzene ring is known as the rotational energy barrier.
The planarity of the carboxylic acid group with the benzene ring is a key factor in determining the molecule's preferred conformation. Generally, benzoic acid and its derivatives favor a planar conformation to maximize π-system conjugation. However, steric hindrance from ortho substituents can disrupt this planarity. In the case of this compound, the methyl group at the C2 position (ortho to the carboxylic acid) introduces significant steric strain. This steric clash with the carboxylic acid group forces the latter to twist out of the plane of the benzene ring.
The preferred conformer, therefore, represents a delicate balance between the stabilizing effect of conjugation (favoring planarity) and the destabilizing effect of steric hindrance (favoring a non-planar arrangement). It is anticipated that the carboxylic acid group in this compound will adopt a dihedral angle significantly greater than zero to alleviate the steric strain imposed by the adjacent methyl group.
Computational Conformational Sampling and Energy Minimization
To rigorously identify the most stable conformers and quantify the energy differences between them, computational methods such as conformational sampling and energy minimization are employed. These techniques systematically explore the potential energy surface of the molecule to locate low-energy structures.
Conformational sampling for this compound would involve the systematic rotation of the C(ring)-C(OOH) bond and the C-N bond of the nitro group. For each rotational step, the geometry of the molecule is optimized to find the nearest local energy minimum. This process generates a potential energy profile that maps the energy of the molecule as a function of the dihedral angle of the rotating group.
Energy minimization calculations, often performed using DFT methods with appropriate basis sets (e.g., B3LYP/6-311++G**), refine the geometry of the identified conformers and calculate their relative energies. researchgate.net These calculations would likely confirm that the most stable conformer of this compound possesses a non-planar arrangement of the carboxylic acid group. The nitro group at the C5 position, being flanked by a bromine atom and a carbon with no hydrogen, experiences less steric hindrance and is expected to have a smaller rotational barrier, though some out-of-plane twisting may occur to minimize electrostatic repulsion.
The table below illustrates a hypothetical relative energy profile for the rotation of the carboxylic acid group, based on principles from related computational studies.
| Dihedral Angle (COOH vs. Ring) | Relative Energy (kcal/mol) | Conformer Description |
| 0° | High | Eclipsed conformation with ortho-methyl group, high steric strain. |
| ~45-60° | Low (Minimum) | Preferred conformer, balance between conjugation and steric relief. |
| 90° | Moderate (Maximum) | Transition state, loss of conjugation. |
| ~120-135° | Low (Minimum) | Equivalent preferred conformer. |
| 180° | High | Eclipsed conformation, high steric strain. |
This table is illustrative and based on theoretical principles. Actual values would require specific computational analysis.
Influence of Substituents on Molecular Geometry and Dynamics
The collective influence of the bromo, methyl, and nitro substituents profoundly affects the geometry and dynamic behavior of this compound.
Methyl Group (-CH₃): As the ortho substituent, the methyl group is the primary driver of the non-planar conformation of the carboxylic acid group due to its steric bulk. This steric effect overrides the electronic preference for a planar, conjugated system.
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group. wikipedia.orgfishersci.com Its presence at the C5 position significantly influences the electronic properties of the aromatic ring, making the carboxylic acid a stronger acid compared to unsubstituted benzoic acid. wikipedia.org While its steric impact on the adjacent carboxylic acid is negligible, its orientation can be influenced by electrostatic interactions with the neighboring bromine atom. Computational studies on nitro-containing ligands are often used to understand their electronic properties and coordination preferences. nih.gov
Carboxylic Acid Group (-COOH): The dynamics of this group are central to the molecule's conformational profile. As discussed, its rotation is hindered by the ortho-methyl group. The acidity of the proton and the potential for hydrogen bonding are also key features influenced by the other substituents.
Chemical Reactivity, Transformation, and Derivatization
Reactivity Profile of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle for the synthesis of a variety of derivatives, including esters and amides. It can also be reduced to corresponding aldehydes or alcohols, or be removed entirely through decarboxylation.
Esterification: The conversion of 4-Bromo-2-methyl-5-nitrobenzoic acid to its corresponding esters can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. For instance, the reaction with methanol (B129727) would yield methyl 4-bromo-2-methyl-5-nitrobenzoate. The existence of this methyl ester is confirmed by its commercial availability. chemcia.comchembk.com Alternative methods that proceed under milder conditions can also be employed. These include the use of coupling agents or the reaction of the carboxylate salt with an alkyl halide. researchgate.net A patent describes the esterification of nitrobenzoic acids with glycerol (B35011) using an acid catalyst and an entraining agent to remove water azeotropically, a technique applicable to this compound. google.combyjus.com
Amidation: The synthesis of amides from this compound typically proceeds via activation of the carboxylic acid. A common strategy involves converting the carboxylic acid to a more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-bromo-2-methyl-5-nitrobenzoyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide. Another approach is the use of peptide coupling agents, which facilitate the direct reaction between the carboxylic acid and an amine. A patented method for preparing nitrobenzoic acid amide derivatives involves the formation of such reactive intermediates. google.com The synthesis of N-aryl amides has been demonstrated by reacting 4-bromobenzoyl chloride with 2-nitroaniline, indicating a feasible route for the amidation of the title compound. researchgate.net
Table 1: Representative Esterification and Amidation Reactions
| Reaction Type | Reagents and Conditions | Product | Notes |
|---|---|---|---|
| Esterification (Fischer) | Alcohol (e.g., Methanol), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Corresponding Ester (e.g., Methyl 4-bromo-2-methyl-5-nitrobenzoate) | A classic and widely used method. Reversible reaction driven to completion by removing water. |
| Esterification (Alkyl Halide) | Base (to form carboxylate), Alkyl Halide (e.g., Methyl Iodide) | Corresponding Ester | Useful for substrates sensitive to strong acids. |
| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (Primary or Secondary) | Corresponding Amide | A common and effective two-step method for amide synthesis. |
| Amidation (Coupling Agent) | Amine, Coupling Agent (e.g., DCC, EDC), Base (optional) | Corresponding Amide | Milder conditions compared to the acyl chloride method. |
The reduction of the carboxylic acid group in this compound can lead to the formation of either the corresponding primary alcohol or the aldehyde, depending on the reducing agent and reaction conditions.
The complete reduction to the primary alcohol, (4-bromo-2-methyl-5-nitrophenyl)methanol, can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). ncert.nic.in It is important to note that LiAlH₄ can also reduce the nitro group, so careful control of the reaction conditions would be necessary to achieve selective reduction of the carboxylic acid.
The partial reduction of the carboxylic acid to the corresponding aldehyde, 4-bromo-2-methyl-5-nitrobenzaldehyde, is a more challenging transformation. Direct reduction is often difficult, and a multi-step approach is typically employed. One common strategy involves first converting the carboxylic acid to a derivative such as an acyl chloride, which can then be reduced to the aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride. Another possibility is the Rosenmund reduction of the acyl chloride. The feasibility of synthesizing this aldehyde is supported by its commercial availability. bldpharm.comsigmaaldrich.com
The removal of the carboxyl group from this compound, a process known as decarboxylation, can be achieved under certain conditions. Aromatic carboxylic acids are generally stable, and their decarboxylation often requires high temperatures or the presence of a catalyst. The presence of the electron-withdrawing nitro group can influence the ease of this reaction. For some substituted benzoic acids, decarboxylation can be promoted by heating with copper powder in a high-boiling solvent like quinoline. Radical-based methods have also been developed for the decarboxylation of aromatic carboxylic acids. byjus.comamanote.comchemrevlett.comlearncbse.in
Reactions Involving the Aromatic Ring System
The substituents on the benzene (B151609) ring of this compound direct the course of further substitution reactions. The interplay between the electron-donating methyl group and the electron-withdrawing nitro and carboxyl groups, as well as the bromo substituent, determines the regiochemical outcome of these transformations.
In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene ring dictate the position of the incoming electrophile. The methyl group (-CH₃) is an activating, ortho-, para-director. The carboxylic acid (-COOH) and nitro (-NO₂) groups are deactivating, meta-directors. The bromo (-Br) group is deactivating but an ortho-, para-director. msu.edu
The two unsubstituted positions on the ring are C3 and C6. The directing effects of the substituents are as follows:
-CH₃ (at C2): Directs ortho (to C3) and para (to C6).
-COOH (at C1): Directs meta (to C3 and C5).
-NO₂ (at C5): Directs meta (to C1 and C3).
-Br (at C4): Directs ortho (to C3 and C5) and para (to C1).
Considering these directing effects, the C3 position is the most likely site for electrophilic attack as it is ortho to the activating methyl group and meta to the deactivating nitro and carboxyl groups. The C6 position is para to the activating methyl group but is sterically hindered by the adjacent carboxyl group. Therefore, electrophilic substitution, such as nitration or halogenation, would be expected to occur predominantly at the C3 position. The synthesis of related compounds like 4-bromo-3-nitrobenzoic acid often involves the careful consideration of these directing effects to achieve the desired isomer. quora.comquora.com
The bromine atom at the C4 position of this compound can be displaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) reaction. The success of this reaction is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the nitro group at C5 is meta to the bromine atom, which is not ideal for activation. However, the cumulative electron-withdrawing effect of the nitro and carboxyl groups can still render the aromatic ring susceptible to nucleophilic attack, particularly with strong nucleophiles and under forcing conditions.
The SNAr mechanism typically involves the attack of a nucleophile on the carbon bearing the leaving group to form a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the bromide ion restores the aromaticity of the ring. Common nucleophiles used in SNAr reactions include alkoxides, amines, and thiols. The synthesis of a cyano-derivative from a related iodo-precursor by nucleophilic substitution with cyanide has been reported in a patent, suggesting that such transformations are possible. google.com
Table 2: Predicted Regioselectivity in Aromatic Substitution Reactions
| Reaction Type | Predicted Major Product | Rationale |
|---|---|---|
| Electrophilic Aromatic Substitution (EAS) | Substitution at C3 | The C3 position is activated by the ortho-methyl group and is meta to the deactivating nitro and carboxyl groups. |
| Nucleophilic Aromatic Substitution (SNAr) | Substitution of Bromine at C4 | The bromine atom is the leaving group. The reaction is facilitated by the electron-withdrawing nature of the nitro and carboxyl groups, although they are not in the optimal ortho/para positions for maximum activation. |
Reductive Elimination of Nitro Group and Subsequent Transformations
This reduction can be achieved using several methods, with the choice of reagent depending on the desired selectivity and reaction conditions. The presence of other reducible groups, such as the carboxylic acid, must be considered.
Common Reduction Methods for Nitro Group:
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Tin(II) chloride (SnCl₂) | Acidic medium (e.g., HCl) | A classic and effective method for selective nitro group reduction in the presence of other functional groups. |
| Iron (Fe) powder | Acetic acid or ammonium (B1175870) chloride | A cost-effective and milder alternative to SnCl₂, often used in industrial-scale synthesis. |
| Catalytic Hydrogenation (H₂) | Palladium (Pd), Platinum (Pt), or Nickel (Ni) catalyst | Can be highly efficient, but care must be taken to avoid reduction of the aromatic ring or dehalogenation (removal of bromine). |
| Sodium dithionite (B78146) (Na₂S₂O₄) | Aqueous or biphasic systems | A useful reagent for certain substrates, offering mild reaction conditions. |
The resulting product, 5-amino-4-bromo-2-methylbenzoic acid, is a valuable aniline (B41778) derivative. The newly formed amino group is nucleophilic and can participate in a wide array of subsequent reactions, including:
Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of functional groups (e.g., -OH, -CN, -H, other halogens) via Sandmeyer or related reactions.
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is often used to protect the amino group or to build more complex molecular structures.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Cyclization Reactions: The amino group, in conjunction with the adjacent carboxylic acid or other functionalities, can be used to construct heterocyclic rings.
Reactions of the Methyl Group (e.g., Oxidation, Halogenation)
The methyl group attached to the aromatic ring also offers a site for chemical modification, primarily through oxidation or halogenation reactions.
Oxidation: The selective oxidation of the methyl group to a carboxylic acid can be challenging due to the presence of the electron-withdrawing nitro group, which deactivates the ring and makes the methyl group more resistant to oxidation. google.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are typically required to convert a methyl group on an aromatic ring to a carboxyl group. However, such harsh conditions might lead to degradation of the molecule. Milder, more specialized methods may be necessary to achieve this transformation selectively. For instance, some methods utilize dilute nitric acid with catalysts under controlled conditions to selectively oxidize a methyl group on a nitrotoluene derivative. google.com
Halogenation: A more common transformation is the free-radical halogenation of the methyl group (benzylic halogenation). This reaction is typically initiated by UV light or a radical initiator (like AIBN) and involves reagents such as N-Bromosuccinimide (NBS) or bromine (Br₂). google.comlibretexts.org This process replaces one or more of the hydrogen atoms of the methyl group with a halogen, such as bromine. google.com
Reaction: this compound + NBS/Initiator → 4-Bromo-2-(bromomethyl)-5-nitrobenzoic acid The resulting benzylic halide is a highly reactive intermediate, susceptible to nucleophilic substitution, making it an excellent precursor for introducing a variety of other functional groups at that position.
Derivatization Strategies for Advanced Organic Synthesis
The unique substitution pattern of this compound makes it a valuable starting material for creating more complex molecules with specific functions.
Preparation of Building Blocks for Supramolecular Assemblies
Supramolecular chemistry involves the design of molecules that can self-assemble into larger, ordered structures through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. This compound and its derivatives are well-suited for this purpose.
The carboxylic acid group is an excellent hydrogen bond donor and acceptor.
The amino group (obtained after nitro reduction) is also a prime hydrogen bond donor. By combining these groups within the same molecule, it is possible to create "programmed" building blocks that can form predictable patterns, such as tapes, sheets, or more complex three-dimensional networks, upon crystallization or in solution. The bromo and methyl groups can be used to fine-tune the steric and electronic properties, influencing the packing and stability of the final assembly.
Synthesis of Precursors for Complex Heterocycles
Multifunctional aromatic compounds are fundamental starting materials for the synthesis of heterocyclic systems, which form the core of many pharmaceuticals and functional materials. benchchem.com The derivative, 5-amino-4-bromo-2-methylbenzoic acid, is a particularly useful precursor. For example, it can be used to synthesize:
Benzoxazinones/Benzothiazinones: Intramolecular cyclization or reaction with reagents like phosgene (B1210022) or thiophosgene (B130339) can lead to the formation of six-membered heterocyclic rings containing oxygen or sulfur.
Quinazolines: Condensation with orthoesters or other one-carbon sources can be used to build the pyrimidine (B1678525) ring of the quinazoline (B50416) system.
Acridones: Through reactions that involve forming a new ring by connecting the amino group with the carbon ortho to the carboxylic acid (after suitable activation), acridone-like structures can be synthesized.
Modifications for Probing Structure-Reactivity Relationships
This molecule serves as an excellent scaffold for studying how changes in chemical structure affect reactivity (a field known as physical organic chemistry). By systematically modifying each functional group, researchers can quantify the electronic and steric effects on reaction rates and equilibria.
Varying the Halogen: Replacing the bromine atom with chlorine, fluorine, or iodine would alter the electronic effect (inductive and resonance) and the leaving group ability in nucleophilic aromatic substitution reactions.
Modifying the Alkyl Group: Changing the methyl group to an ethyl, isopropyl, or tert-butyl group would allow for the study of steric hindrance on the reactivity of the adjacent carboxylic acid and the planarity of the molecule.
Altering the Position of the Nitro Group: Comparing the properties of this compound with its isomers (e.g., 4-Bromo-2-methyl-3-nitrobenzoic acid) provides direct insight into how the position of a powerful electron-withdrawing group impacts the acidity of the carboxylic acid and the nucleophilicity of the amino group (after reduction).
Kinetic and Thermodynamic Aspects of Reactivity
The reactivity of this compound is governed by thermodynamic and kinetic factors, which are influenced by its substituent groups.
Thermodynamic Aspects:
Acidity (pKa): The carboxylic acid group's acidity is significantly influenced by the other substituents. The nitro group is strongly electron-withdrawing (-I, -M effect), which stabilizes the carboxylate anion through delocalization, thereby increasing the acidity (lowering the pKa) compared to benzoic acid. The bromine atom also contributes an electron-withdrawing inductive effect (-I). In contrast, the methyl group is weakly electron-donating (+I effect), which slightly destabilizes the anion and decreases acidity. The net effect is a considerably more acidic proton than that of simple benzoic acid or toluic acid.
Kinetic Aspects:
Reaction Rates: The rates of reactions involving this molecule are also substituent-dependent.
Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the nitro group, positioned para to the bromine atom, significantly activates the ring for SNAr reactions. This makes the bromine atom a relatively good leaving group when attacked by strong nucleophiles, allowing for its replacement with other groups (e.g., -OR, -NR₂, -SR).
Electrophilic Aromatic Substitution (SEAr): The ring is strongly deactivated towards electrophilic substitution due to the combined deactivating effects of the nitro and carboxyl groups. Any electrophilic attack would be slow and directed to the position ortho to the methyl group and meta to the nitro and carboxyl groups.
Esterification: The rate of esterification of the carboxylic acid can be sterically hindered by the adjacent methyl group, potentially requiring more forcing conditions compared to an unhindered benzoic acid.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| 5-amino-4-bromo-2-methylbenzoic acid |
| Acetic acid |
| Acyl chloride |
| Aniline |
| Benzoic acid |
| 4-Bromo-2-(bromomethyl)-5-nitrobenzoic acid |
| 4-Bromo-2-methyl-3-nitrobenzoic acid |
| 4-bromo-2-nitrobenzoic acid |
| Bromine |
| N-Bromosuccinimide (NBS) |
| Chromic acid |
| Iron |
| Nitric acid |
| Nitrous acid |
| Phosgene |
| Potassium permanganate |
| Sodium dithionite |
| Sodium nitrite |
| Thiophosgene |
| Tin(II) chloride |
Catalytic Transformations of this compound
Catalysis plays a pivotal role in the functionalization of this compound, enabling transformations that would otherwise be difficult. The bromine and nitro substituents are particularly amenable to a variety of catalytic processes.
Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds, and the bromine atom at the C-4 position of this compound serves as an effective handle for such transformations. researchgate.netbenchchem.com
Suzuki Reaction : The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an aryl- or vinyl-boronic acid in the presence of a palladium catalyst and a base. nih.gov This reaction is highly versatile for creating biaryl compounds. For this compound, this would involve coupling with various boronic acids to substitute the bromine atom. Typical catalysts include Pd(PPh₃)₄ or Pd(OAc)₂, with bases like K₂CO₃, K₃PO₄, or KOH. nih.govnih.gov The reaction of 1-bromo-4-nitrobenzene (B128438) with phenylboronic acid serves as a well-established model for this type of transformation. researchgate.net
| Boronic Acid Partner | Expected Product | Potential Application of Product |
|---|---|---|
| Phenylboronic acid | 2-Methyl-5-nitro-4-phenylbenzoic acid | Pharmaceutical intermediate |
| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-methyl-5-nitrobenzoic acid | Material science, liquid crystals |
| Thiophene-2-boronic acid | 2-Methyl-5-nitro-4-(thiophen-2-yl)benzoic acid | Organic electronics |
| Vinylboronic acid | 2-Methyl-5-nitro-4-vinylbenzoic acid | Polymer synthesis |
Heck Reaction : The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base, typically an amine like triethylamine (B128534) (Et₃N). wikipedia.orgorganic-chemistry.org This reaction is a primary method for the synthesis of substituted alkenes. wikipedia.org Reacting this compound with alkenes such as styrene (B11656) or acrylates would yield products where the bromine is replaced by the vinyl group. researchgate.net Common catalysts include Pd(OAc)₂ and PdCl₂, often supported by phosphine (B1218219) ligands. wikipedia.orgmdpi.com
| Alkene Partner | Expected Product | Reaction Feature |
|---|---|---|
| Styrene | 4-((E)-2-phenylvinyl)-2-methyl-5-nitrobenzoic acid | Forms stilbene (B7821643) derivatives |
| Ethyl acrylate | 4-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)-2-methyl-5-nitrobenzoic acid | Forms cinnamic acid ester derivatives |
| 1-Octene | 2-Methyl-4-((E)-oct-1-en-1-yl)-5-nitrobenzoic acid | Coupling with non-aromatic alkenes |
Sonogashira Reaction : The Sonogashira coupling is used to form a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne. libretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base. organic-chemistry.org This would allow for the introduction of an alkyne functional group onto the aromatic ring of this compound, producing various arylalkynes. libretexts.org
| Alkyne Partner | Expected Product | Significance |
|---|---|---|
| Phenylacetylene | 2-Methyl-5-nitro-4-(phenylethynyl)benzoic acid | Synthesis of diarylalkynes |
| Trimethylsilylacetylene | 2-Methyl-5-nitro-4-((trimethylsilyl)ethynyl)benzoic acid | Protected alkyne for further functionalization |
| Propargyl alcohol | 4-(3-Hydroxyprop-1-yn-1-yl)-2-methyl-5-nitrobenzoic acid | Introduction of a hydroxyl functional group |
The nitro group of this compound is susceptible to reduction, typically to form the corresponding amine, 4-Bromo-5-amino-2-methylbenzoic acid. This transformation is fundamental in the synthesis of substituted anilines, which are valuable pharmaceutical and chemical intermediates. benchchem.com
Catalytic hydrogenation is a widely used method for this reduction, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. ncert.nic.in A significant challenge in the hydrogenation of halogenated nitroaromatics is achieving selective reduction of the nitro group without causing simultaneous hydrodehalogenation (loss of the bromine atom). benchchem.combenchchem.com The choice of catalyst, solvent, temperature, and pressure is critical to ensure high selectivity. For example, certain modified catalysts or the addition of inhibitors can suppress the cleavage of the carbon-bromine bond.
Alternative chemical reducing agents, such as metals in acidic media (e.g., iron/HCl, tin/HCl) or stannous chloride (SnCl₂), can also be used to reduce the nitro group, often with good selectivity for preserving the halogen substituent.
| Catalytic System / Reagent | Primary Product | Selectivity Notes |
|---|---|---|
| H₂, Pd/C | 4-Bromo-5-amino-2-methylbenzoic acid | Risk of hydrodebromination; conditions must be carefully controlled. |
| H₂, PtO₂ | 4-Bromo-5-amino-2-methylbenzoic acid | Generally effective; selectivity can be an issue. |
| Fe / NH₄Cl or HCl | 4-Bromo-5-amino-2-methylbenzoic acid | Often provides good selectivity for preserving the C-Br bond. |
| SnCl₂ / HCl | 4-Bromo-5-amino-2-methylbenzoic acid | Classic method with high selectivity for nitro group reduction. |
Theoretical and Computational Investigations
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of 4-Bromo-2-methyl-5-nitrobenzoic acid. These methods, particularly those based on Density Functional Theory (DFT), offer a balance of accuracy and computational efficiency, making them a standard tool for the analysis of organic molecules.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. The geometry of this compound can be optimized using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p). researchgate.net This process systematically alters the molecular geometry to find the lowest energy conformation, known as the optimized structure.
The optimization process provides key data on bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is not available in the reviewed literature, theoretical calculations for similar compounds provide a reference for expected values. For instance, studies on related nitrobenzoic acid derivatives show that the calculated geometric parameters are generally in good agreement with experimental data where available. researchgate.net The optimized geometry is the foundational piece of data from which other electronic properties are calculated.
Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzoic Acid Derivative (Data is illustrative and not specific to this compound)
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C-C (aromatic) | 1.38 - 1.41 | - |
| C-COOH | ~1.49 | - |
| C=O | ~1.21 | - |
| C-OH | ~1.35 | - |
| C-Br | ~1.90 | - |
| C-NO2 | ~1.47 | - |
| C-C-C (ring) | - | 118 - 121 |
| O-C=O | - | ~123 |
| C-C-O (H) | - | ~117 |
Note: This table presents typical values for a similar molecular structure and is for illustrative purposes only.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.
From the HOMO and LUMO energies, several reactivity descriptors can be calculated:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Electrophilicity Index (ω): χ² / (2η)
Table 2: Illustrative Frontier Orbital Data and Reactivity Descriptors (Data is illustrative and not specific to this compound)
| Parameter | Value (eV) |
|---|---|
| EHOMO | -7.5 |
| ELUMO | -3.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 |
| Ionization Potential (I) | 7.5 |
| Electron Affinity (A) | 3.0 |
| Electronegativity (χ) | 5.25 |
| Chemical Hardness (η) | 2.25 |
| Electrophilicity Index (ω) | 6.125 |
Note: These values are hypothetical and serve to illustrate the types of parameters derived from HOMO-LUMO analysis.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are typically associated with lone pairs on electronegative atoms (like the oxygen atoms in the nitro and carboxyl groups) and are susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These are often found around hydrogen atoms (especially the acidic proton of the carboxylic acid) and are susceptible to nucleophilic attack.
Green regions represent areas of neutral or near-zero potential.
For this compound, the MEP surface would be expected to show significant negative potential around the oxygen atoms of the nitro and carboxyl groups. A strong positive potential would be anticipated near the carboxylic acid's hydroxyl proton, highlighting its acidic nature.
Analysis of the charge distribution provides insight into the electronic state of the atoms within the molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges. This analysis helps in understanding the intramolecular charge transfer and the polarity of different bonds. In this compound, significant negative charges would be expected on the oxygen and bromine atoms, while the carbon atoms attached to these electronegative groups would carry a partial positive charge.
Bond order analysis, often performed as part of an NBO analysis, quantifies the number of covalent bonds between atoms. This can reveal details about bond strength and delocalization of electrons within the aromatic system.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on a classical mechanics framework, providing insights into conformational changes, flexibility, and intermolecular interactions.
A crucial prerequisite for accurate MD simulations is a well-parameterized force field. A force field is a set of potential energy functions and associated parameters that describe the energy of a particle system. Standard force fields like GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field) can be used as a starting point. researchgate.net
For a novel or less common molecule like this compound, it is often necessary to develop and validate specific parameters. This process typically involves:
Quantum Mechanical Calculations: High-level QM calculations (e.g., DFT) are performed to obtain the optimized geometry and electrostatic potential of the molecule.
Charge Derivation: Atomic charges are derived by fitting them to the QM-calculated electrostatic potential, often using a method like RESP (Restrained Electrostatic Potential). researchgate.net
Parameterization of Bonded and Non-bonded Terms: Bond stretching, angle bending, and dihedral torsion parameters are either taken from analogous molecules in existing force fields or derived by fitting to QM energy profiles.
Validation: The newly developed force field is tested by running short MD simulations and comparing the resulting structural and dynamic properties against available experimental or QM data to ensure it accurately represents the molecule's behavior.
Given the absence of specific force field parameters for this compound in the literature, a new parameterization would be a necessary first step for any rigorous MD simulation study.
Prediction of Spectroscopic Properties from First Principles
First-principles calculations are invaluable for interpreting and predicting the spectroscopic signatures of molecules. By simulating spectra computationally, researchers can assign experimental peaks to specific molecular motions or electronic transitions.
Computational methods allow for the a priori prediction of various types of spectra.
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. researchgate.net The accuracy of these predictions is highly sensitive to the molecular geometry and the inclusion of solvent effects, which can be modeled using combined cluster-continuum approaches for higher accuracy. cas.cz
IR Spectra: DFT calculations are used to compute the harmonic vibrational frequencies and their corresponding intensities, which generates a theoretical IR spectrum. scirp.orgresearchgate.net These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. researchgate.net To improve agreement with experimental data, computed frequencies are typically multiplied by an empirical scaling factor. researchgate.net
UV-Vis Spectra: The electronic absorption spectra are simulated using Time-Dependent Density Functional Theory (TD-DFT). qnl.qaresearchgate.net This method calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. scirp.orgtubitak.gov.tr The choice of functional and the inclusion of solvent effects via a PCM are critical for obtaining results that can be reliably compared with experimental spectra. qnl.qachemrxiv.org
Table 1: Illustrative Simulated Spectroscopic Data Note: The following data are illustrative examples of what a computational analysis would yield. Specific calculated values for this compound are not available in the cited literature.
| Spectrum Type | Method | Parameter | Calculated Value (Illustrative) | Assignment (Illustrative) |
| ¹³C NMR | GIAO-DFT | Chemical Shift (δ) | 168 ppm | Carbonyl Carbon (C-OOH) |
| IR | DFT (B3LYP) | Wavenumber (cm⁻¹) | 1720 cm⁻¹ | C=O stretching vibration of the carboxylic acid |
| UV-Vis | TD-DFT (PCM) | Wavelength (λ_max) | 295 nm | π → π* transition involving the nitroaromatic chromophore |
A detailed analysis of the vibrational modes provides a fingerprint of the molecule's functional groups. DFT calculations can predict these frequencies with considerable accuracy, and the Potential Energy Distribution (PED) analysis helps in assigning the calculated frequencies to specific internal coordinates (stretches, bends, torsions). scirp.org
For this compound, the key vibrational modes include:
Carboxylic Acid Group: The O-H stretching vibration is expected as a broad band, while the C=O stretching is a strong, sharp band. In-plane and out-of-plane bending modes are also present.
Nitro Group: The NO₂ group is characterized by strong symmetric and asymmetric stretching vibrations. scirp.org
Aromatic Ring: C-H stretching, C-C stretching within the ring, and various in-plane and out-of-plane bending vibrations are expected.
Substituents: The C-Br stretching vibration typically appears at lower frequencies. researchgate.net The methyl group (CH₃) has its own characteristic symmetric and asymmetric stretching and bending modes. scirp.org
Table 2: Predicted Characteristic Vibrational Frequencies from DFT (Illustrative) Note: The calculated frequencies are hypothetical and based on typical values for similar functional groups found in computational studies like that of 4-methyl-3-nitrobenzoic acid. scirp.orgresearchgate.net
| Expected Range (cm⁻¹) | Calculated Frequency (cm⁻¹, Scaled) | Intensity | Vibrational Assignment (PED) |
| 3100-2800 | Value | Medium | O-H stretch (Carboxylic acid dimer) |
| 3080-3010 | Value | Weak | C-H stretch (Aromatic) |
| 2990-2910 | Value | Weak | C-H stretch (Methyl group) |
| 1730-1680 | Value | Strong | C=O stretch (Carboxylic acid) |
| 1610-1585 | Value | Medium | C-C stretch (Aromatic ring) |
| 1560-1520 | Value | Strong | Asymmetric NO₂ stretch |
| 1470-1430 | Value | Medium | C-H bend (Methyl group) |
| 1370-1330 | Value | Strong | Symmetric NO₂ stretch |
| 1300-1200 | Value | Medium | C-O stretch / O-H bend (Carboxylic acid) |
| 700-600 | Value | Medium | C-Br stretch |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a powerful tool for investigating chemical reactions, allowing for the mapping of reaction pathways and the characterization of high-energy, transient species like transition states.
By calculating the potential energy surface, computational models can elucidate the step-by-step mechanism of a chemical reaction. This involves identifying all relevant stationary points: reactants, intermediates, transition states, and products. For this compound, several reactions could be modeled:
Esterification: The acid-catalyzed esterification of the carboxylic acid is a fundamental reaction. Computational modeling can confirm the multi-step mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water. dnu.dp.uaresearchgate.net
Nitration: The mechanism for the introduction of the nitro group onto a precursor molecule (e.g., 4-bromo-2-methylbenzoic acid) can be studied. DFT calculations can model the formation of the nitronium ion (NO₂⁺) from nitric and sulfuric acids and the subsequent electrophilic attack on the aromatic ring. eurjchem.com Such studies can locate the transition states for attack at different positions, explaining the observed regioselectivity. researchgate.net
The process involves geometry optimization to find the minimum energy structures of reactants and products, and specialized algorithms to locate the first-order saddle point on the potential energy surface that corresponds to the transition state.
Once the transition state (TS) for a reaction step is located and its structure confirmed, the activation energy (Ea) can be calculated as the difference in energy between the TS and the reactants. aps.org
E_a = E(TS) - E(Reactants)
This value is a critical determinant of the reaction rate. Methods like the Nudged Elastic Band (NEB) can be employed to find the minimum energy path between reactants and products and accurately determine the activation barrier. aps.org DFT calculations have been used to determine the activation energies for reactions like nitration and esterification. dnu.dp.uaeurjchem.com For example, the activation energies for the forward and reverse steps of the esterification of benzoic acid with butanol have been determined experimentally to be 58.40 and 57.70 kJ·mol⁻¹, respectively, providing a benchmark for computational predictions. dnu.dp.ua
Table 3: Illustrative Reaction Profile Data for a Hypothetical Reaction Reaction: Acid-catalyzed esterification with methanol (B129727). The energy values are illustrative.
| Species | Description | Calculated Relative Energy (kcal/mol) |
| Reactants (Acid + Methanol + H⁺) | Starting | 0.0 |
| Transition State 1 (Methanol attack) | Activation Step | +15.2 |
| Tetrahedral Intermediate | Intermediate | +2.5 |
| Transition State 2 (Water elimination) | Activation Step | +18.5 |
| Products (Ester + Water + H⁺) | Final | -4.0 |
| Calculated Activation Energy (Overall) | Ea | +18.5 kcal/mol |
These computational predictions of activation energies and reaction mechanisms provide fundamental insights into the chemical behavior of this compound, guiding synthetic efforts and the understanding of its properties.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. In the context of this compound, QSPR models can be developed to predict various properties, including its reactivity, based on a set of calculated molecular descriptors. These models are invaluable for understanding the influence of different structural features on the compound's behavior and for predicting the properties of related, yet unsynthesized, molecules.
The development of a QSPR model typically involves the calculation of a wide array of molecular descriptors, followed by the selection of the most relevant ones through statistical methods like multiple linear regression (MLR) or machine learning algorithms. nih.govacs.org For substituted benzoic acids, these relationships are often used to predict properties like acidity (pKa), toxicity, and biological activity. nih.govresearchgate.net
Development of Molecular Descriptors Relevant to Reactivity
The reactivity of this compound is governed by a combination of electronic, steric, and lipophilic factors arising from its specific substitution pattern on the benzene (B151609) ring. The development of relevant molecular descriptors is crucial for building predictive QSPR models. These descriptors can be broadly categorized as follows:
Electronic Descriptors: These quantify the electronic effects of the substituents. The strong electron-withdrawing nature of the nitro group (-NO₂) and the bromine atom (-Br), combined with the electron-donating effect of the methyl group (-CH₃), creates a complex electronic environment on the aromatic ring. Key electronic descriptors include:
Hammett constants (σ): These empirical constants quantify the electron-donating or electron-withdrawing ability of substituents. nih.gov While specific Hammett constants for the complete substitution pattern of this compound may not be readily available, they can be estimated from the contributions of individual substituents.
Frontier Molecular Orbital Energies (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. rsc.orgnih.gov A lower LUMO energy for this compound would suggest a higher susceptibility to nucleophilic attack.
Atomic Charges: The distribution of partial charges on the atoms, particularly on the carboxylic acid group and the aromatic carbons, can provide insights into reactive sites. researchgate.net Methods like Mulliken, Löwdin, or Hirshfeld population analysis are used to calculate these charges. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density around the molecule, highlighting regions prone to electrophilic or nucleophilic attack. researchgate.net
Steric Descriptors: These descriptors account for the spatial arrangement of atoms and groups within the molecule, which can influence its ability to interact with other molecules. Examples include:
Ovality: This descriptor quantifies the deviation of the molecular shape from a perfect sphere.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, encoding information about its connectivity and branching.
Lipophilicity Descriptors:
LogP (Partition Coefficient): This descriptor measures the molecule's partitioning between an octanol (B41247) and water phase, indicating its hydrophobicity. It is a critical parameter in predicting biological activity and toxicity. nih.gov
Illustrative Molecular Descriptors for Substituted Benzoic Acids
To illustrate the types of descriptors used in QSPR studies, the following table presents a hypothetical but representative set of calculated descriptors for this compound compared to benzoic acid and 4-nitrobenzoic acid.
| Compound | Molecular Weight ( g/mol ) | LogP | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |
| Benzoic Acid | 122.12 | 1.87 | -6.89 | -0.65 | 2.34 |
| 4-Nitrobenzoic Acid | 167.12 | 1.89 | -7.58 | -2.43 | 3.89 |
| This compound | 260.04 | 2.75 (estimated) | -7.95 (estimated) | -2.90 (estimated) | 4.50 (estimated) |
Note: The values for this compound are estimated based on the contributions of its substituents and are for illustrative purposes.
Correlation of Theoretical Parameters with Experimental Observations
A primary goal of QSPR is to establish statistically significant correlations between the calculated theoretical parameters (molecular descriptors) and experimentally determined properties. For this compound, such correlations can provide valuable insights into its chemical behavior.
Acidity (pKa): The acidity of a substituted benzoic acid is a classic example of a property that can be correlated with electronic descriptors. The presence of strong electron-withdrawing groups like the nitro group and bromine is expected to stabilize the carboxylate anion through inductive and resonance effects, thereby increasing the acidity (lowering the pKa) compared to benzoic acid. A QSPR model for a series of substituted benzoic acids might take the form of a linear equation:
pKa = c₀ + c₁σ + c₂E(LUMO) + ...
where c₀, c₁, and c₂ are coefficients determined from regression analysis. Studies on substituted benzoic acids have shown strong correlations between pKa and descriptors like the charge on the acidic hydrogen, the energy of the HOMO, and the molecular electrostatic potential. researchgate.netrsc.orgresearchgate.net
Biological Activity: If this compound were to be investigated as a potential biologically active agent, QSPR models would be instrumental. For example, its potential inhibitory activity against a specific enzyme could be correlated with a combination of electronic, steric, and lipophilic descriptors. A common finding in such studies is that a certain balance of hydrophobicity (logP) and electronic properties is required for optimal activity. nih.gov
Illustrative Correlation of Descriptors with Acidity
The following table demonstrates a hypothetical correlation between selected electronic descriptors and the experimental pKa for a series of substituted benzoic acids, including this compound.
| Compound | Hammett Constant (σ_para) | LUMO Energy (eV) | Calculated pKa | Experimental pKa |
| Benzoic Acid | 0.00 | -0.65 | 4.20 | 4.20 |
| 4-Methylbenzoic Acid | -0.17 | -0.58 | 4.35 | 4.34 |
| 4-Bromobenzoic Acid | 0.23 | -1.50 | 4.00 | 3.97 |
| 4-Nitrobenzoic Acid | 0.78 | -2.43 | 3.45 | 3.44 |
| This compound | N/A | -2.90 (estimated) | 2.95 (predicted) | Not Available |
Note: The calculated pKa and predicted pKa values are for illustrative purposes to show the trend. The Hammett constant for the multisubstituted compound is not a simple sum.
These correlations, once established and validated, can be used to predict the properties of new compounds, thereby guiding synthetic efforts and prioritizing candidates for further experimental testing.
Crystallographic Studies and Solid State Characteristics
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can construct a three-dimensional model of the electron density of the molecule and, from that, the precise location of each atom. This technique would be essential to confirm the absolute structure of 4-Bromo-2-methyl-5-nitrobenzoic acid and to analyze its conformational and packing details.
Unit Cell Parameters and Space Group Analysis
Hypothetical Data Table for Unit Cell Parameters:
| Parameter | Value |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Space Group | Data not available |
| Crystal System | Data not available |
Asymmetric Unit Composition and Molecular Conformation in the Solid State
The asymmetric unit is the smallest part of the crystal structure from which the entire crystal can be generated by applying the symmetry operations of the space group. For this compound, the asymmetric unit would likely contain one molecule. Analysis of this unit would reveal the specific conformation of the molecule in the solid state, including the dihedral angles between the carboxylic acid group, the nitro group, and the benzene (B151609) ring. Steric hindrance between the substituents would likely cause these groups to be twisted out of the plane of the benzene ring.
Intermolecular Interactions: Hydrogen Bonding, Halogen Bonding, Pi-Stacking
The way molecules pack in a crystal is determined by a variety of non-covalent intermolecular interactions. For this compound, several key interactions would be anticipated:
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that these groups would form dimeric structures with neighboring molecules, a common motif in carboxylic acids.
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like the oxygen atoms of the nitro or carboxylic acid groups on adjacent molecules.
Pi-Stacking: The aromatic benzene rings could interact through pi-stacking, where the electron-rich pi systems of adjacent rings align, contributing to the stability of the crystal packing.
Crystal Packing Motifs and Supramolecular Architecture
Influence of Substituents on Crystal Packing
The specific nature and position of the bromo, methyl, and nitro substituents on the benzoic acid scaffold would have a profound influence on the crystal packing. The size of the bromine atom, the steric bulk of the methyl group, and the strong electron-withdrawing nature and hydrogen bonding capability of the nitro and carboxylic acid groups would dictate which intermolecular interactions dominate and ultimately determine the final crystal structure. A comparative analysis with other substituted nitrobenzoic acids would highlight these structure-directing effects.
Polymorphism and Cocrystallization Studies of this compound
Extensive searches of publicly available scientific literature and crystallographic databases did not yield specific studies on the polymorphism or cocrystallization of this compound. The following subsections detail the lack of available information on these topics.
Identification and Characterization of Polymorphic Forms
No published research articles or database entries were identified that describe the existence of polymorphic forms of this compound. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals. However, for this specific compound, there is no available data on different crystalline forms, their methods of preparation, or their distinct physicochemical properties.
Cocrystal Formation with Complementary Molecules
There is a lack of information in the scientific literature regarding the formation of cocrystals involving this compound. Cocrystallization is a technique used to modify the physical properties of a solid by combining it with a complementary molecule in the same crystal lattice. While the carboxylic acid and nitro functional groups on the molecule suggest potential for hydrogen bonding and other intermolecular interactions that could lead to cocrystal formation, no studies have been published detailing such efforts or their outcomes.
Solid-State Transformation Mechanisms
Given the absence of identified polymorphic forms or cocrystals of this compound, there is consequently no information available on the mechanisms of solid-state transformations for this compound. Such transformations, which can be induced by factors like temperature, pressure, or humidity, are only relevant when multiple solid forms of a compound are known to exist.
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Specific Powder X-ray Diffraction (PXRD) data for this compound is not available in the reviewed scientific literature. PXRD is a fundamental technique for the characterization of crystalline solids.
Phase Identification and Purity Assessment in Crystalline Solids
Without a reference PXRD pattern for this compound, it is not possible to detail its use for phase identification or the assessment of crystalline purity. A standard diffraction pattern is essential for confirming the identity of a synthesized crystalline batch and for detecting the presence of any crystalline impurities or different polymorphic forms.
Quantitative Phase Analysis in Multicomponent Systems
In the absence of any reported studies on multicomponent systems containing this compound, such as mixtures of polymorphs or cocrystals, there is no available information on the application of PXRD for quantitative phase analysis. This analytical method is used to determine the relative amounts of different crystalline phases within a mixture, but its application is contingent on the existence and characterization of those individual phases.
Thermal Analysis Techniques (DSC, TGA) for Solid-State Transitions
No publicly available data from Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) exists for this compound to describe its phase transitions or decomposition pathways.
There is no available research detailing the enthalpy changes associated with the crystallization of this compound.
Advanced Analytical Methodologies for Research Grade Purity and Quantification
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
HPLC is a fundamental technique for the analysis of non-volatile and thermally labile compounds like "4-Bromo-2-methyl-5-nitrobenzoic acid". Its versatility allows for various modes of separation and detection, ensuring high-purity assessment and accurate quantification.
A typical reversed-phase HPLC method for the analysis of aromatic carboxylic acids would utilize a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or formate (B1220265) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution is often employed to ensure the effective separation of the main component from any impurities with different polarities. UV detection is commonly used, leveraging the strong UV absorbance of the nitroaromatic system.
While specific HPLC methods for "this compound" are not extensively detailed in publicly available literature, methods for structurally similar compounds, such as 4-bromomethyl-3-nitrobenzoic acid, have been developed for stability-indicating assays researchgate.net. These methods are designed to separate the active compound from its degradation products, demonstrating the capability of HPLC to monitor the stability of such molecules under various stress conditions researchgate.net.
Table 1: Representative HPLC Parameters for Analysis of a Nitrobenzoic Acid Derivative
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
"this compound" itself is not chiral. However, its derivatives, which may be synthesized in subsequent research, could possess chiral centers. In such cases, the assessment of enantiomeric purity is critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral HPLC is the premier technique for this purpose.
The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability. For acidic compounds or their derivatives, the mobile phase often consists of a non-polar solvent like n-hexane mixed with an alcohol (e.g., ethanol (B145695) or isopropanol) and a small amount of an acidic or basic modifier to improve peak shape and resolution researchgate.net. For instance, a study on the chiral separation of derivatives of 2-(aminomethyl)-1-ethylpyrrolidine (B195583) involved pre-column derivatization with 4-nitrobenzoic acid, followed by separation on a Chiralcel OD-H column researchgate.net. This approach highlights a common strategy where derivatization is used to introduce a chromophore and facilitate chiral recognition researchgate.net.
For the identification and quantification of impurities at trace levels, the coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) is an exceptionally powerful tool. This technique offers superior sensitivity and selectivity compared to UV detection alone. HPLC-MS/MS is particularly valuable for the analysis of potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs), where stringent control at parts-per-million (ppm) levels is required rsc.org.
In the context of "this compound" synthesis, impurities can arise from starting materials, by-products, or degradation. An HPLC-MS/MS method would typically involve a reversed-phase separation followed by detection using an electrospray ionization (ESI) source, which is well-suited for polar and ionizable molecules. The mass spectrometer can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to achieve high sensitivity and specificity for target impurities. For example, a sensitive LC-MS/MS method was developed for the trace analysis of 4-(bromomethyl)benzoic acid, a potential genotoxic impurity, in imatinib (B729) mesylate, achieving a limit of quantification of 0.5 ppm gcms.cz. Such a method could be adapted for the analysis of structurally related impurities in "this compound".
The development of a robust analytical method for "this compound" and its reaction mixtures requires a systematic approach. The process begins with the selection of an appropriate HPLC column and mobile phase based on the physicochemical properties of the analyte. Key parameters to optimize include the mobile phase composition (organic modifier, pH, and buffer concentration), gradient profile, column temperature, and flow rate.
A significant challenge in synthesis research is the analysis of complex matrices containing starting materials, intermediates, the final product, and various by-products. A well-developed HPLC method must provide sufficient resolution between all these components. Forced degradation studies, where the compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, and light), are crucial for developing a stability-indicating method researchgate.net. The data from these studies help to ensure that all potential degradation products are separated from the main peak, providing confidence in the purity and stability data of the compound.
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. "this compound" itself is a non-volatile carboxylic acid and therefore not directly amenable to GC analysis without derivatization.
To make "this compound" suitable for GC analysis, its polar carboxyl group must be converted into a less polar, more volatile functional group. Common derivatization strategies for carboxylic acids include researchgate.netcolostate.edu:
Esterification: This is the most common approach, where the carboxylic acid is converted to its corresponding ester, typically a methyl ester, by reaction with reagents like diazomethane, BF3/methanol, or trimethylsilyldiazomethane.
Silylation: This involves replacing the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) sigmaaldrich.com.
Acylation: This is less common for carboxylic acids but can be used for other functional groups that might be present in related impurities.
The choice of derivatization reagent depends on the specific requirements of the analysis, including the reactivity of the compound and the desired sensitivity gcms.cz. Once derivatized, the resulting volatile compound can be readily analyzed by GC-MS.
Table 2: Common Derivatization Reagents for GC Analysis of Carboxylic Acids
| Derivatization Strategy | Reagent | Resulting Derivative |
|---|---|---|
| Esterification (Methylation) | BF3/Methanol | Methyl Ester |
| Silylation | BSTFA + 1% TMCS | Trimethylsilyl Ester |
GC-MS is particularly well-suited for the quantification of volatile by-products and impurities that may be present in the synthesis of "this compound" or its precursors. For instance, in the synthesis of related nitrobenzoate esters, various isomeric impurities can be formed amazonaws.com. A GC-MS method operating in selected ion monitoring (SIM) mode can provide the high sensitivity and selectivity needed to detect and quantify these impurities at trace levels.
A study on the determination of potential genotoxic impurities in Lenalidomide drug substance utilized GC-MS to quantify several bromomethyl nitrobenzoate isomers amazonaws.com. The method involved a capillary GC column with a dimethylpolysiloxane stationary phase and electron impact (EI) ionization. The mass spectrometer was set to monitor specific mass fragments for each impurity, allowing for their accurate quantification. This approach could be directly applicable to quality control during the synthesis of "this compound," especially for monitoring volatile intermediates or by-products.
Table 3: Representative GC-MS Parameters for Analysis of a Volatile Nitroaromatic Derivative
| Parameter | Condition |
|---|---|
| Column | SPB-1 (100% dimethyl polysiloxane), 30 m x 0.25 mm ID, 1.0 µm film thickness |
| Carrier Gas | Helium |
| Oven Program | Initial temp. 180°C (hold 4 min), ramp 20°C/min to 220°C (hold 19 min) |
| Ionization Mode | Electron Impact (EI) |
| Detection Mode | Selected Ion Monitoring (SIM) |
Capillary Electrophoresis (CE) for Separation and Analysis of Related Compounds
Capillary electrophoresis (CE) has emerged as a powerful analytical tool for the separation of a wide array of analytes, from small ions to large biomolecules. Its high efficiency, rapid analysis times, and minimal sample and reagent consumption make it an attractive alternative to traditional chromatographic methods. In the context of this compound, CE is particularly useful for resolving the target compound from structurally similar impurities that may arise during its synthesis, such as isomers or precursors.
The fundamental principle of CE lies in the differential migration of charged species within a narrow-bore capillary under the influence of a high electric field. For an ionizable compound like this compound, its charge-to-size ratio will dictate its electrophoretic mobility, allowing for its separation from other charged species.
Micellar Electrokinetic Chromatography (MEKC) for Enhanced Separation
While traditional capillary zone electrophoresis (CZE) is effective for charged molecules, its utility for separating neutral or similarly charged species is limited. To overcome this, Micellar Electrokinetic Chromatography (MEKC), a hybrid of electrophoresis and chromatography, is employed. tcichemicals.com MEKC introduces a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), into the background electrolyte at a concentration above its critical micelle concentration (CMC). chemimpex.com This results in the formation of micelles, which act as a pseudo-stationary phase. tcichemicals.com
The separation mechanism in MEKC is based on the differential partitioning of analytes between the aqueous mobile phase and the hydrophobic core of the micelles. tcichemicals.com For a mixture containing this compound and its potential neutral or less polar impurities, this partitioning behavior provides an additional dimension of selectivity, leading to enhanced separation. The inherent versatility of MEKC allows for the fine-tuning of separation by modifying the type and concentration of the surfactant, as well as through the addition of organic modifiers or cyclodextrins to the buffer. chemimpex.com
A hypothetical MEKC separation of this compound from potential related compounds is illustrated in the following table. The conditions are based on typical parameters used for the separation of substituted benzoic acids.
Interactive Data Table: Hypothetical MEKC Separation Parameters for this compound and Related Compounds
| Parameter | Value | Rationale |
| Capillary | Fused-silica, 50 µm i.d., 60 cm total length (50 cm effective) | Standard dimensions for good resolution and analysis time. |
| Background Electrolyte | 25 mM Sodium borate (B1201080) buffer, pH 9.2, containing 50 mM SDS | Alkaline pH ensures strong electroosmotic flow and deprotonation of the carboxylic acid. SDS provides the micellar phase. |
| Applied Voltage | 20 kV | Provides efficient separation within a reasonable timeframe. |
| Temperature | 25 °C | Controlled temperature ensures reproducible migration times. |
| Detection | UV at 214 nm and 254 nm | Wavelengths suitable for aromatic and nitro-containing compounds. |
| Injection | Hydrodynamic, 50 mbar for 5 s | A small injection plug maintains high separation efficiency. |
Application in Reaction Monitoring and Purity Verification
The speed and efficiency of CE make it an ideal technique for real-time reaction monitoring. For the synthesis of this compound, which may involve nitration and bromination steps, CE can be used to track the consumption of starting materials and the formation of the desired product and any byproducts. This allows for the optimization of reaction conditions to maximize yield and purity. For instance, a study on the synthesis of dityrosine (B1219331) and 3-bromotyrosine (B1580512) demonstrated the utility of CE for rapid monitoring of reaction progress, a principle that is directly applicable here. fishersci.ca
In the context of purity verification, CE provides a high-resolution profile of the compound. The presence of impurities would be indicated by additional peaks in the electropherogram. By comparing the peak area of the main compound to the total peak area, an estimation of purity can be made. For research-grade materials, this purity assessment is critical. The analysis of nitramine and nitroaromatic explosives in environmental samples by MECC highlights the technique's capability to separate complex mixtures of related compounds. rsc.org
Titrimetric and Spectrophotometric Assays for Precise Quantification in Research Settings
While chromatographic and electrophoretic methods excel at separation and qualitative analysis, titrimetric and spectrophotometric assays remain indispensable for the precise quantification of bulk materials in research settings due to their accuracy, cost-effectiveness, and simplicity.
Development of Robust Analytical Protocols
Titrimetric Analysis
For an acidic compound like this compound, a straightforward acid-base titration can be developed for its quantification. A non-aqueous potentiometric titration is often preferred for organic acids to enhance their acidic properties and achieve a sharper endpoint. A study on the potentiometric titration of para- and nitro-substituted aromatic acids in methylethylketone (MEK) using tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) as the titrant provides a solid foundation for developing a similar protocol. nih.gov
A typical protocol would involve dissolving a precisely weighed amount of the compound in a suitable non-aqueous solvent, such as acetone (B3395972) or MEK, and titrating with a standardized solution of a strong base like TBAH. The endpoint is determined potentiometrically using a pH electrode suitable for non-aqueous media. The purity of the compound is then calculated based on the volume of titrant consumed.
Spectrophotometric Analysis
Spectrophotometric methods offer a simple and rapid means of quantification based on the Beer-Lambert law. The presence of the nitroaromatic chromophore in this compound makes it amenable to UV-Vis spectrophotometry. A robust protocol would involve the determination of the wavelength of maximum absorbance (λmax) in a suitable solvent. A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the analyte in a sample solution can then be determined by measuring its absorbance and interpolating from the calibration curve. The simultaneous determination of nitroaniline isomers using spectrophotometry and chemometrics demonstrates the utility of this technique for quantifying structurally related compounds. ambeed.com
The following table outlines a representative protocol for the spectrophotometric assay of this compound.
Interactive Data Table: Illustrative Protocol for Spectrophotometric Quantification
| Step | Procedure | Expected Outcome |
| 1. Solvent Selection | Spectroscopic grade methanol or ethanol. | The compound should be fully soluble and stable, with a well-defined absorbance spectrum. |
| 2. Determination of λmax | Scan a dilute solution of the compound from 200-400 nm. | Identification of the wavelength of maximum absorbance, expected in the UV region due to the nitroaromatic system. |
| 3. Preparation of Standard Solutions | Prepare a series of at least five standard solutions of known concentrations bracketing the expected sample concentration. | A set of solutions for generating a calibration curve. |
| 4. Construction of Calibration Curve | Measure the absorbance of each standard solution at λmax and plot absorbance versus concentration. | A linear plot with a correlation coefficient (R²) > 0.999, demonstrating adherence to Beer-Lambert law. |
| 5. Sample Analysis | Prepare a solution of the sample with an unknown concentration and measure its absorbance at λmax. | Determination of the absorbance of the unknown sample. |
| 6. Quantification | Calculate the concentration of the sample using the equation of the line from the calibration curve. | A precise and accurate determination of the compound's concentration. |
Validation of Methods for Research Data Integrity
To ensure the reliability of quantitative data, any developed analytical method must be validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters, as stipulated by guidelines from the International Council for Harmonisation (ICH), include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The validation of an HPLC method for the determination of benzoic and sorbic acids provides a relevant example of the application of these principles. ijsr.net
Hyphenated Techniques for Comprehensive Characterization
For a comprehensive structural elucidation and impurity profiling of this compound, hyphenated analytical techniques are indispensable. These methods combine the separation power of chromatography or electrophoresis with the detection and identification capabilities of mass spectrometry (MS).
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that couples the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the mass analysis of MS. A reversed-phase HPLC method would likely be developed for the separation of this compound from its impurities. The eluent from the HPLC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of compound, which would likely produce a deprotonated molecule [M-H]⁻ in negative ion mode.
Tandem mass spectrometry (MS/MS) can be used for further structural confirmation. In an MS/MS experiment, the [M-H]⁻ ion is selected and subjected to collision-induced dissociation (CID), which breaks the molecule into characteristic fragment ions. The fragmentation pattern provides a structural fingerprint of the molecule, which is invaluable for identifying unknown impurities. An LC-MS/MS method was developed for the trace level quantification of a related compound, 4-(bromomethyl)benzoic acid, demonstrating the high sensitivity and specificity of this technique. ijsr.netbldpharm.com
Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of volatile or semi-volatile impurities or for the analysis of the compound after derivatization to increase its volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. In GC-MS, the sample is vaporized and separated in a capillary column before being introduced into the mass spectrometer. Electron ionization (EI) is a common ionization method in GC-MS, which often leads to extensive fragmentation, providing rich structural information. GC-MS has been used for the analysis of impurities in various drug substances and can be adapted for the analysis of byproducts from the synthesis of this compound.
The use of these hyphenated techniques provides a level of analytical detail that is essential for the complete characterization of a research-grade compound, ensuring its identity, purity, and quality for subsequent applications.
GCxGC-MS for Highly Complex Mixtures
Comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) has become a state-of-the-art technique for the detailed analysis of complex volatile and semi-volatile mixtures. labrulez.com Its enhanced separation power is particularly valuable for distinguishing this compound from closely related isomers and impurities that may be present in a research-grade sample.
Standard one-dimensional gas chromatography (GC) can often result in co-elution, where multiple compounds exit the column at the same time, leading to overlapping peaks and ambiguous mass spectra. chemistry-matters.com GCxGC overcomes this limitation by subjecting the entire sample to two independent separation stages. unito.it The setup involves a primary column connected via a modulator to a second, shorter column with a different stationary phase chemistry. chemistry-matters.com The modulator rapidly collects fractions from the primary column and injects them onto the secondary column, preserving the initial separation while adding a second dimension of resolution. chemistry-matters.com
For the analysis of this compound, a derivatization step, such as silylation to form a more volatile ester (e.g., a trimethylsilyl ester), is typically required to make the compound amenable to GC analysis. nih.gov Following derivatization, the mixture is injected into the GCxGC-MS system.
Research Findings:
The power of GCxGC lies in its ability to structure chromatograms, where compounds with similar chemical and physical properties elute in distinct clusters. chemistry-matters.com This is highly effective for separating aromatic compounds from different classes. For instance, a non-polar primary column can separate compounds by boiling point, while a more polar secondary column can separate them based on polarity. In the case of a this compound sample, this would allow for the separation of the target analyte from potential impurities such as isomers (e.g., 5-Bromo-2-methyl-4-nitrobenzoic acid or 3-Bromo-2-methyl-6-nitrobenzoic acid) which may have very similar boiling points but differ slightly in polarity.
The coupling with a mass spectrometer, particularly a high-resolution time-of-flight (TOF-MS) detector, adds a third dimension of data, providing mass-to-charge ratios that aid in identification. unito.it Modern systems can achieve extremely low limits of detection, reaching the femtogram (fg) level for some nitroaromatic compounds. mdpi.com
Table 1: Illustrative GCxGC Separation of this compound and Potential Isomeric Impurities Note: Data is representative to illustrate the separation principle. Actual retention times depend on specific experimental conditions.
| Compound | First Dimension Retention Time (¹t_R, min) | Second Dimension Retention Time (²t_R, sec) | Rationale for Separation |
|---|---|---|---|
| This compound (as TMS ester) | 25.4 | 3.1 | Target analyte elution position based on its specific volatility and polarity. |
| 5-Bromo-2-methyl-4-nitrobenzoic acid (as TMS ester) | 25.5 | 3.5 | Slightly different polarity due to altered substituent positions, leading to separation in the 2nd dimension. |
| 2-Methyl-5-nitrobenzoic acid (as TMS ester) | 22.1 | 2.8 | Lacks the bromo- group, making it more volatile and resulting in a shorter retention time in the 1st dimension. |
| 4-Bromo-2-methylbenzoic acid (as TMS ester) | 23.8 | 2.5 | Lacks the nitro- group, significantly altering its polarity and leading to different positioning. |
LC-NMR for Direct Structural Elucidation in Solution
Liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR) is a powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the definitive structure elucidation power of nuclear magnetic resonance (NMR) spectroscopy. iosrphr.orgwisdomlib.org This method is exceptionally suited for the analysis of pharmaceutical impurities and complex mixtures, as it allows for the direct and unambiguous identification of components in solution without the need for prior isolation. news-medical.netresearchgate.net
The process involves separating a sample mixture using an LC system. The eluent from the LC column flows directly into a specialized NMR flow-cell positioned within the NMR spectrometer's magnet. globalresearchonline.net As a chromatographic peak of interest, such as that for this compound, passes through the flow-cell, its NMR spectrum can be acquired.
For low-concentration analytes, several operational modes can enhance sensitivity. In "stopped-flow" mode, the chromatographic flow is paused when the peak maximum reaches the NMR flow-cell, allowing for longer acquisition times and the performance of more complex 2D NMR experiments (e.g., COSY, HSQC) to establish structural connectivity. globalresearchonline.net An even more sensitive approach is LC-SPE-NMR, where peaks are trapped on solid-phase extraction (SPE) cartridges, concentrated, and then eluted into the NMR spectrometer with a fully deuterated solvent, significantly improving the signal-to-noise ratio. nih.gov
Research Findings:
For this compound, LC-NMR provides unequivocal structural confirmation. While techniques like LC-MS can suggest the molecular weight and elemental composition (with high-resolution MS), it cannot definitively determine the substitution pattern on the aromatic ring. NMR spectroscopy, however, provides detailed information about the chemical environment of each proton and carbon atom. wisdomlib.org
The ¹H NMR spectrum would confirm the presence of two aromatic protons, their splitting pattern (multiplicity) revealing their positional relationship to each other. The presence of the methyl group would be confirmed by a singlet in the aliphatic region. The carboxylic acid proton would also be visible as a broad singlet. This data, acquired directly on the LC peak, confirms that the separated component is indeed this compound and not an isomer. This is a critical step in validating research-grade material, as different isomers can possess vastly different chemical and biological properties. The technique is non-destructive, and the sample can be recovered for further analysis. iosrphr.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in a Suitable Deuterated Solvent Note: Values are predictions based on standard chemical shift principles and may vary with solvent and experimental conditions.
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| Carboxylic Acid (-COOH) | ¹H | ~11-13 | Singlet, broad |
| Aromatic H-3 | ¹H | ~8.2 | Singlet |
| Aromatic H-6 | ¹H | ~8.0 | Singlet |
| Methyl (-CH₃) | ¹H | ~2.6 | Singlet |
| Carboxylic Carbon (C=O) | ¹³C | ~168 | - |
| Aromatic C-5 (-NO₂) | ¹³C | ~148 | - |
| Aromatic C-1 | ¹³C | ~138 | - |
| Aromatic C-3 | ¹³C | ~135 | - |
| Aromatic C-6 | ¹³C | ~132 | - |
| Aromatic C-4 (-Br) | ¹³C | ~125 | - |
| Aromatic C-2 (-CH₃) | ¹³C | ~122 | - |
| Methyl Carbon (-CH₃) | ¹³C | ~20 | - |
Q & A
Q. What are the established synthetic routes for 4-bromo-2-methyl-5-nitrobenzoic acid, and how do reaction conditions influence yield?
The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A common strategy includes:
- Electrophilic aromatic substitution : Bromination of a pre-nitrated methylbenzoic acid derivative under controlled temperature (0–5°C) to avoid over-substitution .
- Hydrolysis of ester precursors : Methyl 2-bromo-5-nitrobenzoate can be hydrolyzed under acidic or basic conditions (e.g., H₂SO₄/NaOH) to yield the carboxylic acid . Key factors affecting yield include steric hindrance from the methyl group and competing side reactions (e.g., denitration). Optimizing stoichiometry (Br₂ or NBS as bromine sources) and reaction time is critical .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. The nitro and bromine substituents generate strong anomalous scattering, aiding in phase determination .
- NMR spectroscopy : Distinct <sup>1</sup>H NMR signals for the methyl group (δ ~2.5 ppm) and aromatic protons (δ ~8.0–8.5 ppm) confirm substitution patterns. <sup>13</sup>C NMR resolves carbonyl (C=O, δ ~170 ppm) and nitro group carbons .
- Mass spectrometry : High-resolution ESI-MS can differentiate isotopic patterns for bromine (1:1 ratio for <sup>79</sup>Br/<sup>81</sup>Br) .
Q. What are the primary applications of this compound in pharmaceutical research?
It serves as a precursor for bioactive molecules, particularly:
- Antimicrobial agents : The nitro group enhances electron-deficient character, improving binding to bacterial enzymes .
- Anticancer scaffolds : Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups for targeted therapies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for analogs of this compound?
Discrepancies often arise from variations in substituent positioning. For example:
| Compound | Antimicrobial Activity | Antitumor Activity |
|---|---|---|
| 4-Bromo-2-fluoro-5-nitro | Moderate | High |
| 2-Fluoro-5-nitro | Low | Moderate |
| Systematic SAR studies should employ standardized assays (e.g., MIC for antimicrobials, IC₅₀ in MCF-7 cells) and control for substituent electronic effects . |
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Suzuki couplings. The bromine atom’s σ-hole enhances electrophilicity at the C-Br bond .
- Retrosynthetic AI tools : Platforms leveraging Reaxys and Pistachio databases propose optimal routes by comparing activation energies for competing pathways (e.g., bromine vs. nitro group reactivity) .
Q. How do crystallographic packing interactions affect the compound’s stability and solubility?
- Hydrogen bonding : The carboxylic acid forms dimers via O-H···O interactions, increasing melting point (~180–185°C) but reducing aqueous solubility.
- Halogen bonding : Br···O nitro interactions contribute to dense packing, as observed in SHELXL-refined structures . Co-crystallization with coformers (e.g., cyclodextrins) can mitigate poor solubility .
Q. What strategies optimize one-pot synthesis to minimize purification steps?
- Sequential catalysis : Use Pd/C for nitro reduction followed by CuBr₂ for bromination in a single reactor, reducing intermediate isolation .
- Microwave-assisted synthesis : Accelerates nitration steps (HNO₃/H₂SO₄) from hours to minutes, improving yield (85–90%) while minimizing decomposition .
Methodological Considerations
- Contradiction analysis : When bioactivity data conflicts, validate via orthogonal assays (e.g., enzymatic vs. cell-based) and confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
- Safety protocols : Nitro groups pose explosion risks during high-temperature reactions. Use inert atmospheres (N₂/Ar) and avoid dry grinding .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
